(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride
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Overview
Description
(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride is a chiral diamine compound with the molecular formula C6H14Cl2N2. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride typically involves the reduction of the corresponding dinitro compound followed by hydrogenation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form saturated diamines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines or oximes.
Reduction: Saturated diamines.
Substitution: Various substituted diamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride is used as a chiral building block for the synthesis of complex organic molecules. It is also employed in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereospecific biochemical processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents .
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials that require chiral diamine components .
Mechanism of Action
The mechanism of action of (1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can alter the activity of metalloenzymes. Additionally, its chiral nature allows it to selectively interact with stereospecific sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-trans-1,2-Cyclohexanediamine
- (1R,2R)-trans-1,2-Cyclopentanediamine
- (1R,2R)-1,2-Diaminocyclohexane
Uniqueness
(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride is unique due to its unsaturated cyclohexene ring, which imparts distinct reactivity compared to its saturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
cyclohex-4-ene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRRHSHMGMLJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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